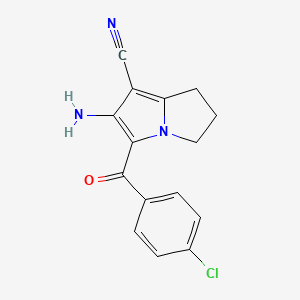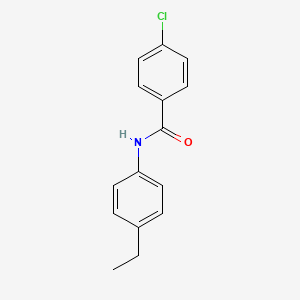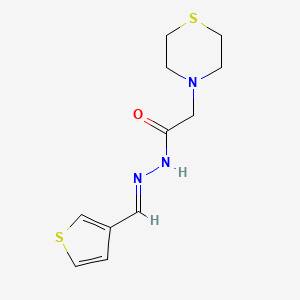![molecular formula C18H21FN2O2S B5508040 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine derivatives involves complex organic reactions that typically start with the formation of piperazine scaffolds. These scaffolds are then functionalized with sulfonyl and aryl groups through nucleophilic substitution or coupling reactions. A study by Borrmann et al. (2009) details the development and characterization of adenosine A2B receptor antagonists, including compounds with similar structures, indicating a multi-step synthetic approach that might be applicable to the synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by X-ray crystallography or computational methods like density functional theory (DFT). Xiao et al. (2022) conducted a study on benzenesulfonamide compounds containing piperazine heterocycles, where they used DFT to optimize the structures and analyze their molecular electrostatic potential, providing insights into the molecular structure of compounds similar to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (Xiao et al., 2022).
科学的研究の応用
Development of Adenosine Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include derivatives similar to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, were synthesized and characterized for their affinity and selectivity towards A(2B) adenosine receptors. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine (PSB-09120) and 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-0788), showed subnanomolar affinity and high selectivity for A(2B) receptors. Moreover, one of the compounds (PSB-603) was developed as an A(2B)-specific antagonist, displaying minimal affinity for other adenosine receptor subtypes, making it a useful pharmacological tool for selective labeling and studying A(2B) receptors (Borrmann et al., 2009).
Analytical Derivatization in Liquid Chromatography
A new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for analytical derivatization in liquid chromatography. This reagent, which shares structural features with 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, contains a fluorophore for sensitive detection after tagging to an analyte and a tertiary amino function for removable derivatization by acid treatment. This approach enhances the detection limit and linear range for analytes, demonstrating the utility of sulfonate reagents in analytical chemistry (Wu et al., 1997).
Antibacterial Activities
Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed compounds with significant antibacterial activities against various pathogens. These studies demonstrate the potential of such derivatives, including those related to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, in developing new antibacterial agents (Wu Qi, 2014).
Antiproliferative Agents
A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, designed using molecular hybridization, showed moderate to good antiproliferative activity against cancer cell lines, including oesophagus, gastric, and prostate cancers. This research highlights the potential of compounds structurally related to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine in cancer therapy (Fu et al., 2017).
Imaging Agent Development
1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23) was developed as a novel radiopharmaceutical for measuring pyruvate kinase M2 levels by PET, showing promise in non-invasive delineation of low-grade and high-grade gliomas. This application exemplifies the use of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine derivatives in advanced medical imaging and cancer research (Patel et al., 2019).
特性
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-2-15-7-9-16(10-8-15)24(22,23)21-13-11-20(12-14-21)18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBJYGFULFPAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)
![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)
![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

